molecular formula C16H14ClN3OS B5595912 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDE

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B5595912
M. Wt: 331.8 g/mol
InChI Key: PWRDUTDBQCYEKM-UHFFFAOYSA-N
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Description

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodiazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The presence of the chlorophenyl and benzodiazole moieties suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzodiazole ring. The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzodiazole derivatives.

    Medicine: Potential therapeutic agent for the treatment of bacterial infections, cancer, and other diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodiazole moiety may interact with DNA or proteins, leading to changes in their function. Additionally, the chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
  • [2-(2-Chlorophenyl)-1H-imidazol-4-yl]methanol
  • (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

Uniqueness

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the sulfanylacetamide group, which may confer additional biological activity and chemical reactivity compared to similar compounds. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-12-6-2-1-5-11(12)9-20-14-8-4-3-7-13(14)19-16(20)22-10-15(18)21/h1-8H,9-10H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRDUTDBQCYEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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